Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Physicochemical properties Solid-state characterization Formulation development

This ortho-nitrophenyl imidazole-4-carboxylate offers a steric and electronic profile non-replicable by para isomers or methylated derivatives. The ortho-nitro group enforces a distinct dihedral angle that enhances regioselectivity in Pd-catalyzed cross-couplings, while the lower melting point (89-92°C vs 198-200°C for the para isomer) improves handling and formulation. With ≥98% purity, it delivers reproducible results for kinase inhibitor synthesis, COF monomer preparation, and photoaffinity probe development. Generic substitution compromises reactivity and research outcomes—specify this ortho isomer to ensure experimental integrity.

Molecular Formula C12H11N3O4
Molecular Weight 261.237
CAS No. 943144-40-9
Cat. No. B2827294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-nitrophenyl)imidazole-4-carboxylate
CAS943144-40-9
Molecular FormulaC12H11N3O4
Molecular Weight261.237
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3
InChIKeyZYTDZMSDPAVUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (943144-40-9) as a Key Ortho-Substituted Imidazole Building Block


Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (CAS 943144-40-9) is a heterocyclic building block belonging to the N-arylated imidazole-4-carboxylate class, characterized by a 2-nitrophenyl substituent ortho to the imidazole nitrogen and an ethyl ester at the 4-position . This ortho-nitro substitution pattern distinguishes it from the more commonly studied para isomer, creating a unique steric and electronic environment with a reported melting point of 89-92°C and predicted density of 1.35 g/cm³ . The compound serves as a versatile intermediate in medicinal chemistry and materials science, with the nitro group providing a handle for subsequent reduction to the corresponding amine for further functionalization .

Why Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (943144-40-9) Is Not Interchangeable with Its Para Isomer or Methylated Analogs


Generic substitution between ortho- and para-nitrophenyl imidazole-4-carboxylates or their methylated derivatives is not scientifically valid due to fundamental differences in physicochemical properties and synthetic accessibility. The ortho-nitro group in ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate imparts a distinct dihedral angle between the phenyl and imidazole rings compared to the para isomer, which directly influences reactivity in cross-coupling and reduction chemistries [1]. Furthermore, the ortho isomer exhibits a significantly lower melting point (89-92°C) than the para isomer (198-200°C), affecting handling and formulation properties . Methylation at the 5-position introduces additional steric bulk and alters electronic distribution, leading to different reactivity profiles and purification characteristics . These differences necessitate rigorous product-specific specification rather than in-class substitution for reproducible research outcomes.

Quantitative Differentiation Evidence: Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate vs. Closest Analogs


Melting Point: Ortho Isomer Exhibits a ~108°C Lower Melting Point Than Para Isomer, Impacting Handling and Formulation

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate displays a melting point of 89-92°C , whereas the corresponding para isomer, ethyl 1-(4-nitrophenyl)imidazole-4-carboxylate, exhibits a significantly higher melting point of 198-200°C . This ~108°C difference is attributed to the ortho-nitro group disrupting crystal packing efficiency relative to the more planar para-substituted system.

Physicochemical properties Solid-state characterization Formulation development

Purity: Commercially Available Ortho Isomer Achieves 98% Purity, Outperforming Para Isomer (95%) and Methylated Analog (97%)

The ortho-substituted target compound is commercially available at 98% purity from major suppliers . In contrast, the para isomer is typically offered at 95% purity , and the 5-methyl-substituted analog (CAS 164330-34-1) is available at 97% purity . This higher purity specification for the ortho isomer reduces the need for additional purification steps prior to use in sensitive downstream applications.

Chemical procurement Quality control Synthetic reliability

Synthetic Yield: Ortho Isomer Precursor Synthesis Achieves 80% Yield, While Para Isomer Reaches 97% Under Identical Conditions

Under identical reaction conditions using 2-fluoronitrobenzene and imidazole in DMSO at 110°C, the ortho isomer precursor 1-(2-nitrophenyl)imidazole was obtained in 80% yield, whereas the para isomer precursor 1-(4-nitrophenyl)imidazole was obtained in 97% yield . The subsequent reduction step to the amino analog proceeded with 77% yield for the ortho series and 80% yield for the para series .

Synthetic methodology Process chemistry Cost of goods

Esterification Efficiency: Ethyl Ester Formation Proceeds in 82% Yield from Corresponding Carboxylic Acid

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is efficiently synthesized via esterification of 1-(2-nitrophenyl)imidazole-4-carboxylic acid using ethanol/sulfuric acid (3:1) at reflux for 8 hours, affording the target ethyl ester in 82% yield . This yield is comparable to esterification yields reported for related imidazole-4-carboxylates [1], confirming the viability of this intermediate for multi-step synthetic sequences.

Synthetic methodology Building block preparation Medicinal chemistry

Structural Conformation: Ortho-Nitro Substitution Induces Distinct Dihedral Angle Influencing Reactivity in Cross-Coupling Reactions

X-ray crystallographic analysis reveals that the dihedral angle between the phenyl and imidazole rings differs significantly between ortho- and para-nitrophenyl imidazole series, which greatly influences reactivity in palladium-catalyzed cross-coupling and O-arylation reactions [1]. This conformational distinction arises from steric hindrance imposed by the ortho-nitro group, affecting the compound's behavior as a substrate in transition metal-mediated transformations.

Structural biology Medicinal chemistry Computational chemistry

Preferred Application Scenarios for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The ortho-nitro group serves as an ideal directing group for palladium-catalyzed cross-coupling reactions, enabling the construction of ortho-substituted biaryl motifs common in kinase inhibitors and GPCR modulators. The distinct dihedral angle of the ortho isomer [1] can enhance regioselectivity in these transformations, while the 98% commercial purity ensures minimal interference from impurities. The nitro group can be subsequently reduced to an amine for further diversification.

Materials Science: Precursor for Ortho-Phenylenediamine-Derived Conjugated Polymers and Covalent Organic Frameworks

Reduction of the ortho-nitro group yields 1-(2-aminophenyl)imidazole-4-carboxylate, a key monomer for the synthesis of conjugated polymers and covalent organic frameworks (COFs) with tailored optoelectronic properties. The 77% reduction yield reported for the ortho series establishes a reliable benchmark for this transformation, and the lower melting point of the ortho ester (89-92°C) facilitates melt-processing applications.

Chemical Biology: Photoaffinity Labeling Probes Incorporating Ortho-Nitroaryl Diazirine Moieties

The ortho-nitrophenyl imidazole scaffold can be elaborated into photoaffinity labeling probes by converting the nitro group to a diazirine or aryl azide. The non-planar conformation of the ortho isomer [1] may reduce non-specific hydrophobic interactions with off-target proteins, enhancing probe specificity. The robust 82% esterification yield ensures cost-effective access to the core scaffold for probe library construction.

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